3-fluoro-N-[(E)-(2-hydroxy-5-iodophenyl)methylideneamino]benzamide
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Overview
Description
3-fluoro-N-[(E)-(2-hydroxy-5-iodophenyl)methylideneamino]benzamide is a synthetic organic compound known for its potential applications in various scientific fields. This compound features a fluorine atom, a hydroxy group, and an iodine atom, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-[(E)-(2-hydroxy-5-iodophenyl)methylideneamino]benzamide typically involves a multi-step process. One common method includes the condensation of 3-fluorobenzamide with 2-hydroxy-5-iodobenzaldehyde under acidic or basic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the reaction mixture is refluxed for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-[(E)-(2-hydroxy-5-iodophenyl)methylideneamino]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The imine group can be reduced to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as thiols, amines, or alkoxides
Major Products Formed
Oxidation: Formation of a carbonyl derivative
Reduction: Formation of an amine derivative
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3-fluoro-N-[(E)-(2-hydroxy-5-iodophenyl)methylideneamino]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-fluoro-N-[(E)-(2-hydroxy-5-iodophenyl)methylideneamino]benzamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The presence of the fluorine and iodine atoms can enhance its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- 3-fluoro-N-[(E)-(2-hydroxy-5-chlorophenyl)methylideneamino]benzamide
- 3-fluoro-N-[(E)-(2-hydroxy-5-bromophenyl)methylideneamino]benzamide
- 3-fluoro-N-[(E)-(2-hydroxy-5-methylphenyl)methylideneamino]benzamide
Uniqueness
3-fluoro-N-[(E)-(2-hydroxy-5-iodophenyl)methylideneamino]benzamide is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity. The combination of fluorine and iodine atoms in the same molecule is relatively rare and can provide distinct properties compared to other similar compounds.
Properties
IUPAC Name |
3-fluoro-N-[(E)-(2-hydroxy-5-iodophenyl)methylideneamino]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FIN2O2/c15-11-3-1-2-9(6-11)14(20)18-17-8-10-7-12(16)4-5-13(10)19/h1-8,19H,(H,18,20)/b17-8+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXADHHKAIGDPDH-CAOOACKPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NN=CC2=C(C=CC(=C2)I)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)C(=O)N/N=C/C2=C(C=CC(=C2)I)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FIN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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